molecular formula C14H22N2O2 B1595986 1,3-Adamantanediacetamide CAS No. 56432-73-6

1,3-Adamantanediacetamide

Cat. No.: B1595986
CAS No.: 56432-73-6
M. Wt: 250.34 g/mol
InChI Key: BQXJYESUHDZQOE-UHFFFAOYSA-N
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Description

1,3-Adamantanediacetamide is an organic compound with the chemical formula C14H22N2O2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two acetamide groups attached to the 1 and 3 positions of the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies and applications .

Preparation Methods

1,3-Adamantanediacetamide can be synthesized through several methods. One common approach involves the reaction of an adamantane derivative or 1,3-butanediamine with an acid chloride. This reaction typically requires specific chemical synthesis conditions and experimental equipment . The general reaction scheme can be represented as follows:

[ \text{Adamantane derivative} + \text{Acid chloride} \rightarrow \text{this compound} ]

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Adamantanediacetamide undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, which can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

1,3-Adamantanediacetamide has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 1,3-Adamantanediacetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in drug delivery systems, the compound may enhance the stability and bioavailability of therapeutic agents .

Comparison with Similar Compounds

1,3-Adamantanediacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual acetamide groups, which confer distinct chemical and physical properties, making it suitable for a wide range of scientific and industrial applications.

Properties

IUPAC Name

2-[3-(2-amino-2-oxoethyl)-1-adamantyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c15-11(17)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(16)18/h9-10H,1-8H2,(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXJYESUHDZQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337304
Record name 1,3-Adamantanediacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56432-73-6
Record name 1,3-Adamantanediacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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